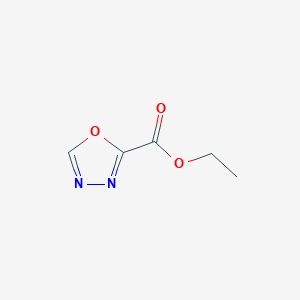

Ethyl 1,3,4-oxadiazole-2-carboxylate

Overview

Description

Ethyl 1,3,4-oxadiazole-2-carboxylate is a type of 1,3,4-oxadiazole derivative . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects . This compound is considered a useful research chemical .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including this compound, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A one-pot synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids has also been reported .Molecular Structure Analysis

The molecular structure of this compound was established by the combined practice of UV, IR, 1 H NMR, 13 C NMR, and mass spectrometry . The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Chemical Reactions Analysis

The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported .Physical And Chemical Properties Analysis

The molecular weight of this compound is 157.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 157.04874109 g/mol . Its topological polar surface area is 91.2 Ų .Scientific Research Applications

Synthesis and Biological Activities

Ethyl 1,3,4-oxadiazole-2-carboxylate compounds demonstrate significant potential in various biological applications. Notably, some derivatives show impressive antimicrobial, antilipase, and antiurease activities. For instance, a study outlined the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, revealing that these compounds exhibit good to moderate antimicrobial activities against certain microorganisms. Additionally, two compounds exhibited antiurease activity, and four displayed antilipase activity (Başoğlu et al., 2013).

Synthesis Techniques

Innovative synthesis techniques play a critical role in the scientific exploration of this compound. One method involves microwave-assisted synthesis, leading to the creation of hybrid molecules with biological significance. This approach demonstrates the versatility of these compounds in medicinal chemistry and their potential applications in drug design and discovery (Başoğlu et al., 2013).

Antimicrobial Assessment

This compound derivatives have shown promising antimicrobial properties. A study synthesized N-substituted derivatives and tested them against various bacteria, revealing moderate to high antibacterial activity. This highlights the potential of these compounds in the development of new antimicrobial agents (Khalid et al., 2016).

Building Blocks in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry. It is used to create bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds, which can be integrated into biologically relevant molecules. This demonstrates the compound's role in the synthesis of potential therapeutic agents (Jakopin, 2018).

Mechanism of Action

Target of Action

Ethyl 1,3,4-oxadiazole-2-carboxylate, like other 1,3,4-oxadiazole derivatives, has been found to target various enzymes and proteins that contribute to cell proliferation . These targets include enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase .

Mode of Action

The interaction of this compound with its targets leads to a variety of effects. For instance, by inhibiting the activity of enzymes like thymidylate synthase, HDAC, and topoisomerase II, the compound can disrupt the normal functioning of cells, leading to antiproliferative effects .

Biochemical Pathways

This compound affects several biochemical pathways. Its inhibition of thymidylate synthase, for example, can disrupt DNA synthesis and repair, while its inhibition of HDAC can affect gene expression . These disruptions can lead to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

1,3,4-oxadiazole derivatives are generally known for their low lipophilicity, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its interaction with its targets. By inhibiting key enzymes and disrupting biochemical pathways, the compound can induce cell cycle arrest and apoptosis, leading to its antiproliferative effects .

Future Directions

The promising effect of 1,3,4-oxadiazole derivatives, especially on the MDA-MB-231 cell line, motivates future studies to improve the anticancer profile and to reduce the toxicological risks . The presence of a morpholine ring on a heterocyclic system leads to an enhancement of pharmacological activities in most cases . Therefore, future research could focus on synthesizing different new 1,3,4-oxadiazole derivatives to increase their activity and lower their toxicity .

Biochemical Analysis

Biochemical Properties

The 1,3,4-oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Ethyl 1,3,4-oxadiazole-2-carboxylate, like other 1,3,4-oxadiazoles, can interact with a variety of enzymes, proteins, and other biomolecules. For instance, many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties

Cellular Effects

For example, they have been shown to have cytotoxic effects on cancer cells . They can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that 1,3,4-oxadiazole derivatives can exert their effects at the molecular level through various mechanisms. For instance, they can interact with nucleic acids, enzymes, and globular proteins . They can also inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 1,3,4-oxadiazole derivatives can improve the oxygen balance and release nitrogen gas, which is harmless to the environment, during decomposition .

Dosage Effects in Animal Models

It is known that 1,3,4-oxadiazole derivatives can exhibit significant edema inhibition in animal models .

Metabolic Pathways

It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that 1,3,4-oxadiazole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that 1,3,4-oxadiazole derivatives can interact with various compartments or organelles .

properties

IUPAC Name |

ethyl 1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZUBHIKKPLAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1422653.png)

![2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1422660.png)